molecular formula C23H22Cl2N2O4S B298071 N~2~-(5-chloro-2-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(5-chloro-2-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B298071
M. Wt: 493.4 g/mol
InChI Key: JPAFZITYJAOYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(5-chloro-2-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N~2~-(5-chloro-2-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), both of which are involved in the inflammatory response. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
N~2~-(5-chloro-2-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been found to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which may contribute to its anti-inflammatory and analgesic properties. It has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting potential antitumor effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-(5-chloro-2-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is its versatility in laboratory experiments. It can be easily synthesized and purified, making it readily available for use in various studies. Additionally, its potential therapeutic applications in various fields make it a promising compound for further investigation. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of N~2~-(5-chloro-2-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One potential direction is the investigation of its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the exploration of its potential as an antitumor agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies may be conducted to elucidate its mechanism of action and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of N~2~-(5-chloro-2-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves the reaction of 5-chloro-2-methoxyaniline, 5-chloro-2-methylbenzeneamine, 4-methylbenzenesulfonyl chloride, and glycine in the presence of a suitable base. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.

Scientific Research Applications

N~2~-(5-chloro-2-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties in preclinical studies. Additionally, it has shown promise as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N~2~-(5-chloro-2-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Molecular Formula

C23H22Cl2N2O4S

Molecular Weight

493.4 g/mol

IUPAC Name

2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(5-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C23H22Cl2N2O4S/c1-15-4-9-19(10-5-15)32(29,30)27(21-13-18(25)8-11-22(21)31-3)14-23(28)26-20-12-17(24)7-6-16(20)2/h4-13H,14H2,1-3H3,(H,26,28)

InChI Key

JPAFZITYJAOYBN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)Cl)C)C3=C(C=CC(=C3)Cl)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)Cl)C)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.